

2,5-diamino-1,4-benzenedisulfonic acid spectral data (NMR, IR, UV-Vis).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,4-Benzenedisulfonic acid, 2,5-diamino-
Cat. No.:	B1584411

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-diamino-1,4-benzenedisulfonic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the spectral data for 2,5-diamino-1,4-benzenedisulfonic acid (CAS No: 7139-89-1), a key organic intermediate used in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).^[1] For researchers, scientists, and professionals in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic signatures of this molecule. By integrating theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential reference for the complete characterization of 2,5-diamino-1,4-benzenedisulfonic acid.

Introduction to 2,5-diamino-1,4-benzenedisulfonic Acid

2,5-diamino-1,4-benzenedisulfonic acid is a highly functionalized aromatic compound featuring a central benzene ring substituted with two amino groups and two sulfonic acid groups.^[2] This unique substitution pattern, with electron-donating amino groups and strongly electron-

withdrawing sulfonic acid groups, imparts specific chemical properties and a distinct spectroscopic fingerprint. The molecule's symmetrical structure ($C_6H_8N_2O_6S_2$) simplifies certain aspects of its spectral analysis while the zwitterionic nature, arising from the acidic sulfonic acid and basic amino moieties, introduces complexities that must be carefully considered during interpretation.

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of such a molecule before its use in sensitive downstream applications. Each technique—NMR, IR, and UV-Vis—provides a unique and complementary piece of the structural puzzle.

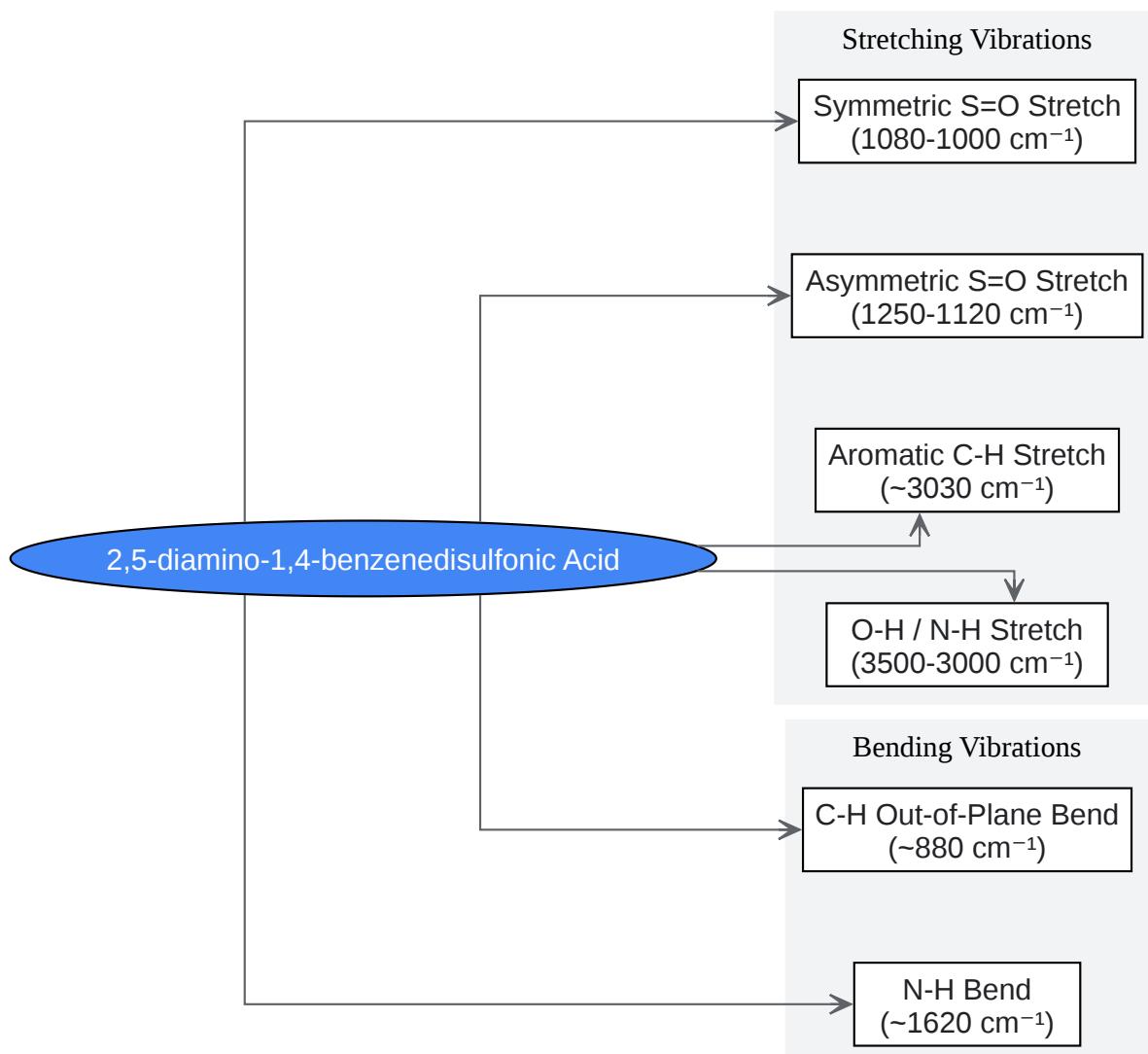
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a distinct "fingerprint" of the compound. For 2,5-diamino-1,4-benzenedisulfonic acid, IR is particularly useful for confirming the presence of the key amine (N-H) and sulfonic acid (S=O, O-H) groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups. Due to strong hydrogen bonding and its likely existence as a zwitterion in the solid state, many peaks, particularly those for O-H and N-H stretches, will be broad.

Key Expected Absorption Bands:


Wavenumber (cm ⁻¹)	Functional Group & Vibration Mode	Expected Appearance & Significance
3500 - 3000	O-H stretch (sulfonic acid) & N-H stretch (amine)	Very broad, strong absorption. This region confirms the presence of both acidic and amine protons and is broadened by extensive hydrogen bonding.
~3030	Aromatic C-H stretch	Weak to medium intensity, sharp peaks. Characteristic of C-H bonds on the benzene ring. [3]
~1620	N-H bend (amine) / C=C stretch (aromatic)	Medium to strong absorption. The scissoring vibration of the primary amine often overlaps with the aromatic ring's C=C stretching vibrations. [4]
~1250 - 1120	Asymmetric S=O stretch (sulfonic acid)	Strong, sharp absorption. A key diagnostic peak for the presence of the -SO ₃ H group. [5] [6]
~1080 - 1000	Symmetric S=O stretch (sulfonic acid)	Strong, sharp absorption. The second key diagnostic peak for the sulfonic acid group. [5] [6]

| ~880 | C-H out-of-plane bend | Strong absorption. The position of this peak can give clues about the substitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum of a solid powder due to its simplicity and minimal sample preparation.[\[7\]](#)[\[8\]](#)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[9]
- **Sample Application:** Place a small amount (a few milligrams) of the 2,5-diamino-1,4-benzenedisulfonic acid powder directly onto the center of the ATR crystal.[10]
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring optimal contact between the powder and the crystal surface.[7]
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to achieve a high signal-to-noise ratio.
- **Data Processing:** The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

[Click to download full resolution via product page](#)

Caption: Key IR vibrational modes for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. Due to the poor solubility of 2,5-diamino-1,4-benzenedisulfonic acid in common NMR solvents like CDCl_3 , a more polar solvent such as dimethyl sulfoxide- d_6 (DMSO- d_6) is required.

^1H NMR Spectral Interpretation

The symmetry of the molecule is a key factor in its ^1H NMR spectrum. There are only two types of protons: those on the aromatic ring and those on the amino groups.

- **Aromatic Protons (H-3, H-6):** The two protons on the benzene ring are chemically and magnetically equivalent. Therefore, they will appear as a single signal. This signal is expected in the aromatic region, likely between 7.0-8.0 ppm. The combined electronic effects of the electron-donating amino groups (ortho/para directing) and the electron-withdrawing sulfonic acid groups (meta directing) will determine the precise chemical shift.
- **Amine Protons (-NH₂):** The four protons on the two equivalent amino groups will give rise to a single signal. Protons on heteroatoms (like nitrogen) are exchangeable, and their signal is often broad. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. In DMSO- d_6 , this peak could appear over a wide range, potentially between 3.5-5.0 ppm.

Predicted ^1H NMR Data (in DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	Singlet (s)	2H	Ar-H (H-3, H-6)

| ~4.0 (broad) | Singlet (s, broad) | 4H | -NH₂ |

^{13}C NMR Spectral Interpretation

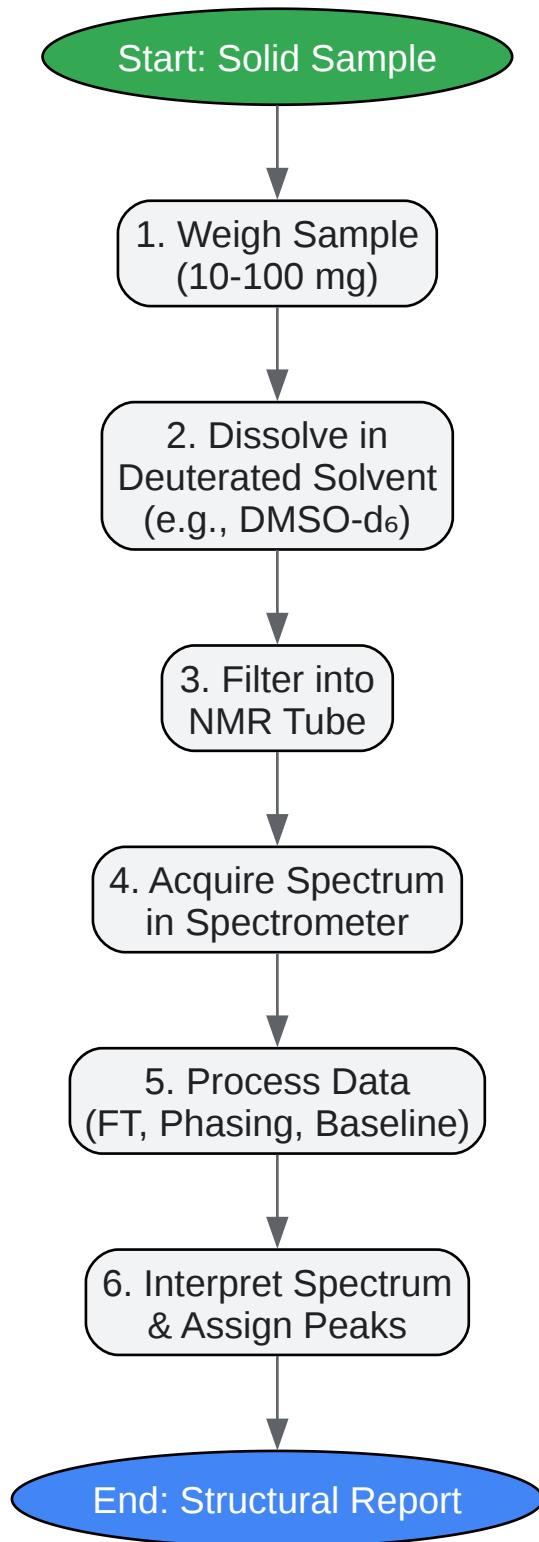
The symmetry of the molecule also dictates that there are only three unique carbon environments in the benzene ring.

- C-1, C-4 (Sulfonic Acid-bearing): These two carbons are equivalent. They are directly attached to the strongly electron-withdrawing sulfonic acid groups, which will shift their signal significantly downfield.
- C-2, C-5 (Amine-bearing): These two carbons are equivalent. They are attached to the electron-donating amino groups, which will cause an upfield shift relative to an unsubstituted benzene carbon.
- C-3, C-6 (Proton-bearing): These two carbons are equivalent. Their chemical shift will be influenced by the adjacent amino and sulfonic acid groups.

Predicted ^{13}C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment	Rationale
~145-155	C-1, C-4	Attached to electron-withdrawing -SO ₃ H
~135-145	C-2, C-5	Attached to electron-donating -NH ₂

| ~115-125 | C-3, C-6 | Influenced by both adjacent groups |


Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring a high-quality NMR spectrum.

- Sample Weighing: Accurately weigh 10-20 mg of the compound for a ^1H spectrum or 50-100 mg for a ^{13}C spectrum.[11]
- Solvent Addition: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[12]
- Dissolution: Vortex or gently warm the vial to ensure the sample is completely dissolved. A homogenous solution is essential.[13]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.[14]

- Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and analysis.

UV-Visible (UV-Vis) Spectroscopy

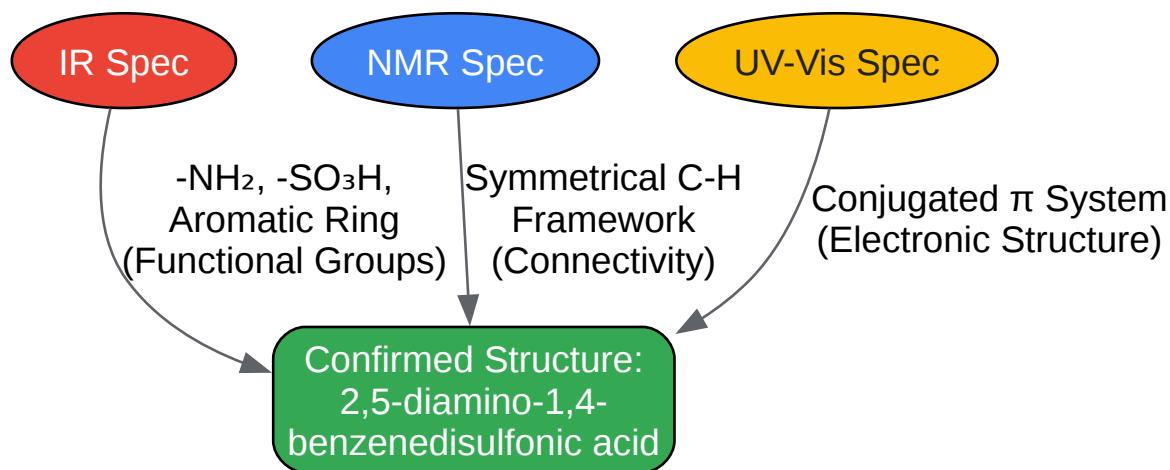
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like 2,5-diamino-1,4-benzenedisulfonic acid, the most significant absorptions are due to $\pi \rightarrow \pi^*$ transitions within the benzene ring.

Interpretation of the UV-Vis Spectrum

The benzene ring itself has characteristic UV absorptions. The presence of substituents dramatically affects the spectrum. The amino groups act as powerful auxochromes, groups that increase both the wavelength (bathochromic or "red" shift) and the intensity (hyperchromic effect) of the absorption maxima.

- **Expected Absorption:** We can anticipate strong absorption bands in the UV region, likely between 250-400 nm. The exact position of the λ_{max} (wavelength of maximum absorbance) will be influenced by the solvent.
- **pH Dependence:** A critical aspect of the UV-Vis analysis of this molecule is the effect of pH. Both the amino groups (basic) and the sulfonic acid groups (acidic) can be protonated or deprotonated depending on the pH of the solution. This will alter the electronic structure of the molecule and cause significant shifts in the absorption spectrum. For example, protonation of the amino groups in acidic solution would likely cause a hypsochromic ("blue") shift. Therefore, it is essential to use a buffered solution and report the pH at which the spectrum was acquired.

Experimental Protocol: UV-Vis Analysis


- **Solvent Selection:** Choose a UV-transparent solvent in which the compound is soluble. A buffered aqueous solution is ideal for controlling pH.[\[15\]](#)
- **Stock Solution Preparation:** Prepare a concentrated stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the buffered

solvent.

- Dilution: Prepare a dilute solution (typically in the micromolar concentration range) from the stock solution to ensure the absorbance reading falls within the instrument's linear range (ideally 0.1 - 1.0 AU).
- Blanking: Fill a quartz cuvette with the pure buffered solvent and use it to zero the spectrophotometer (this is the reference or "blank").[\[15\]](#)
- Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum and identify the λ_{max} .

Integrated Spectral Analysis

While each spectroscopic technique is powerful individually, their true analytical strength lies in their combined application. The integrated analysis provides an unambiguous confirmation of the structure of 2,5-diamino-1,4-benzenedisulfonic acid.

[Click to download full resolution via product page](#)

Caption: Complementary data from IR, NMR, and UV-Vis for full structural elucidation.

- IR spectroscopy confirms the presence of all required functional groups: amine, sulfonic acid, and the aromatic ring.
- NMR spectroscopy elucidates the exact connectivity and symmetry of the carbon-hydrogen skeleton, confirming the 1,2,4,5-substitution pattern.
- UV-Vis spectroscopy verifies the presence of the conjugated aromatic system and provides information on its electronic properties.

Together, these three techniques provide a self-validating system for the comprehensive characterization of 2,5-diamino-1,4-benzenedisulfonic acid, ensuring its identity and quality for high-level research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 2. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. organamation.com [organamation.com]
- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 15. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- To cite this document: BenchChem. [2,5-diamino-1,4-benzenedisulfonic acid spectral data (NMR, IR, UV-Vis).]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584411#2-5-diamino-1-4-benzenedisulfonic-acid-spectral-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com